N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O/c24-22-16-19(10-11-25-22)23(29)26-20-6-8-21(9-7-20)28-14-12-27(13-15-28)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUWTTMYQWNHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-benzylpiperazin-1-yl)phenylamine through the reaction of benzyl chloride with piperazine, followed by the reaction with 4-nitroaniline.
Coupling with Pyridine Derivative: The next step involves coupling the synthesized piperazine derivative with 2-chloropyridine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyridine ring.
Oxidation and Reduction: The piperazine moiety can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with reaction conditions involving solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions may involve hydrochloric acid (HCl), while basic conditions may use sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities.
Scientific Research Applications
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. Researchers investigate its efficacy against various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines.
Biological Studies: The compound is used in studies to understand its mechanism of action at the molecular level, including its interaction with specific enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Industrial Applications: The compound is explored for its potential use in the synthesis of other biologically active molecules and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways in microorganisms or cancer cells. Additionally, it may bind to specific receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with several analogs documented in the literature, particularly in the use of piperazine/piperidine cores, halogenated aromatic systems, and carboxamide linkages. Below is a comparative analysis based on the provided evidence:
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogs
Key Observations:
Core Flexibility: The target compound uses a piperazine core, whereas analogs in and employ piperidine, which lacks the second nitrogen atom. The sulfonylbenzamide group in 1235965-35-1 () introduces a sulfonamide linkage, which may improve metabolic stability compared to carboxamides .
Halogenation Patterns :
- The 2-chloropyridine in the target compound contrasts with 4-chlorophenyl () or 4-chloro-2-fluorophenyl () substituents. Chlorine at the pyridine’s 2-position may sterically hinder interactions compared to para-substituted chlorophenyl groups .
Biological Implications :
- The benzyl group on the target’s piperazine may enhance lipophilicity, favoring blood-brain barrier penetration, whereas the methoxyphenyl group in 1044539-34-5 () could introduce electron-donating effects, altering receptor affinity .
- The benzothiadiazine moiety in 1235965-35-1 () is a rare heterocycle, possibly conferring unique pharmacokinetic properties .
Hypothetical Pharmacokinetic and Pharmacodynamic Comparisons
While explicit activity data are absent in the evidence, structural trends suggest:
- Solubility : Higher molecular weight analogs (e.g., 486.0 g/mol in ) may exhibit reduced aqueous solubility compared to the target compound.
- Target Selectivity : The benzylpiperazine group in the target compound could favor serotonin or dopamine receptor modulation, whereas sulfonamide-containing analogs () might target ion channels or enzymes .
- Metabolic Stability : Acetylated piperidine derivatives () may undergo faster hepatic clearance than piperazine-based compounds due to esterase susceptibility .
Limitations
- Direct biological data (e.g., IC50, binding assays) are unavailable in the provided evidence.
- Physicochemical properties (e.g., logP, pKa) of the target compound are inferred from structural analogs.
Biological Activity
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide is a synthetic compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H23ClN4O
- Molecular Weight : 406.9 g/mol
- CAS Number : 1118822-62-0
| Property | Value |
|---|---|
| Molecular Weight | 406.9 g/mol |
| Chemical Structure | Chemical Structure |
| Solubility | Not specified |
The primary targets for this compound are carbonic anhydrases (CA) and oxidoreductases. The compound interacts with these enzymes by binding to their active sites, specifically coordinating with the zinc ion and histidine residues present in the active site. This interaction disrupts various biochemical pathways, including:
- pH and CO2 Homeostasis : Inhibition of carbonic anhydrases affects cellular respiration and electrolyte secretion.
- Bone Resorption : The compound may influence osteoclast activity through its enzymatic interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The compound's mode of action involves disrupting bacterial cell wall synthesis and inhibiting fungal growth by targeting essential metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Notably:
- Cell Lines Tested : Human breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116).
- Mechanism : Induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various piperazine derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against several pathogens, highlighting its potential as a new antimicrobial agent .
Study 2: Anticancer Properties
In a study focused on the anticancer properties of piperazine derivatives, this compound was shown to inhibit the growth of MCF7 cells significantly. The compound induced apoptosis in a dose-dependent manner, demonstrating its potential as a therapeutic agent in breast cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
